molecular formula C20H20N6O B2894020 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 879570-75-9

2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2894020
CAS No.: 879570-75-9
M. Wt: 360.421
InChI Key: JKPNWQXDDFPDTF-UHFFFAOYSA-N
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Description

  • React the intermediate with ethanolamine to form the final product.
  • Reaction conditions: Reflux in ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 4-aminopyrazole and 6-chloropyrimidine under basic conditions.

  • Step 1: Synthesis of 4-aminopyrazole

    • React hydrazine hydrate with ethyl acetoacetate to form 4-aminopyrazole.
    • Reaction conditions: Reflux in ethanol.
  • Step 2: Formation of pyrazolo[3,4-d]pyrimidine

    • Cyclize 4-aminopyrazole with 6-chloropyrimidine in the presence of a base such as potassium carbonate.
    • Reaction conditions: Reflux in ethanol or DMF.
  • Step 3: Substitution with phenyl and p-tolylamino groups

    • Introduce phenyl and p-tolylamino groups via nucleophilic substitution reactions.
    • Reaction conditions: Use of appropriate aryl halides and a base like sodium hydride.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction

    • Reduction of the nitro or carbonyl groups in the compound can be achieved using reducing agents.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions.
    • Common reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in signal transduction pathways.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Anticancer: Shows promise in inhibiting the growth of cancer cells by interfering with cell signaling pathways.

    Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to modulate immune responses.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core interacts with the active sites of enzymes, blocking their activity. This can disrupt various cellular processes, leading to the desired therapeutic effects. The phenyl and p-tolylamino groups enhance the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Phenylpyrazoles: Similar in having a phenyl group attached to a pyrazole ring.

    Tolylamino derivatives: Compounds with a tolylamino group attached to various heterocycles.

Uniqueness

2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is unique due to the combination of its substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. The presence of both phenyl and p-tolylamino groups, along with the ethanolamine moiety, provides a distinct set of chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

2-[[4-(4-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)23-18-17-13-22-26(16-5-3-2-4-6-16)19(17)25-20(24-18)21-11-12-27/h2-10,13,27H,11-12H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPNWQXDDFPDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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